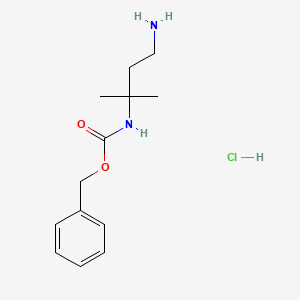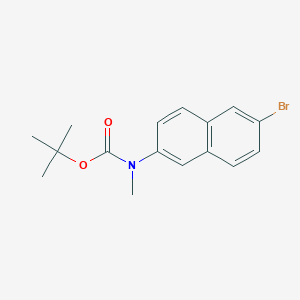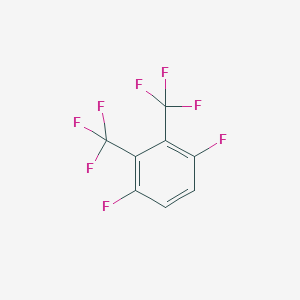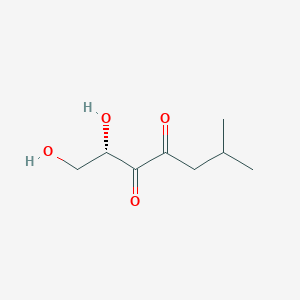
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione: is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and the process is often monitored using advanced analytical techniques to ensure product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as dihydroxy ketones, secondary alcohols, and substituted heptanediones, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the observed biological effects.
Comparación Con Compuestos Similares
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be compared with other similar compounds such as:
1,2-Dihydroxy-3,4-heptanedione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Dihydroxy-6-methyl-3,4-octanedione: Has an additional carbon in the chain, which can influence its physical and chemical properties.
1,2-Dihydroxy-6-methyl-3,4-pentanedione: Shorter carbon chain, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2S)-1,2-dihydroxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(10)8(12)7(11)4-9/h5,7,9,11H,3-4H2,1-2H3/t7-/m0/s1 |
Clave InChI |
UKHFWTSLPZTZFU-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)CC(=O)C(=O)[C@H](CO)O |
SMILES canónico |
CC(C)CC(=O)C(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



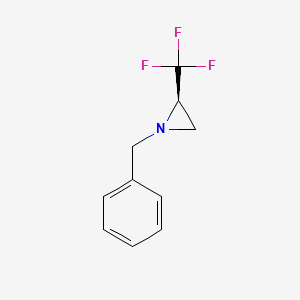
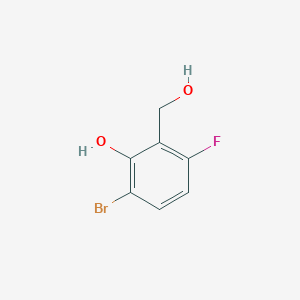

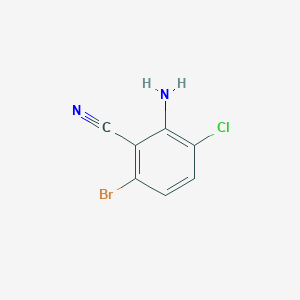
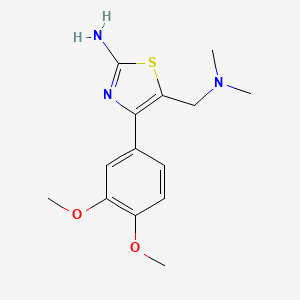
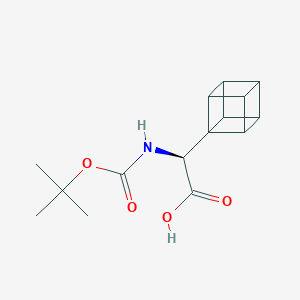
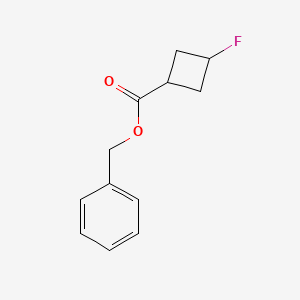
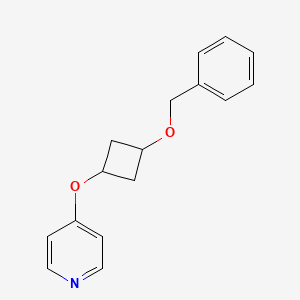
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)

